molecular formula C22H23ClN4O2 B2905998 5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775410-14-4

5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2905998
CAS No.: 1775410-14-4
M. Wt: 410.9
InChI Key: YUTBEHCGHORCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazol-3-one derivative featuring a 3-chlorobenzoyl-substituted piperidine ring and a 4-methylbenzyl group at the 4-position of the triazolone core. Key physicochemical properties include a molecular weight of 410.9 g/mol, a calculated logP of 4.2857, and a polar surface area of 57.396 Ų, indicating moderate lipophilicity and solubility limitations (logSw = -4.5137) .

Properties

IUPAC Name

3-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-15-5-7-16(8-6-15)14-27-20(24-25-22(27)29)17-9-11-26(12-10-17)21(28)18-3-2-4-19(23)13-18/h2-8,13,17H,9-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTBEHCGHORCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 3-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

  • Introduction of the Triazolone Moiety: : The next step involves the formation of the triazolone ring. This can be done by reacting the piperidine intermediate with 4-methylbenzyl isocyanate under reflux conditions in a suitable solvent such as toluene. The reaction typically requires a catalyst like triethylamine to proceed efficiently.

  • Final Assembly: : The final step is the cyclization reaction to form the triazolone ring. This can be achieved by heating the intermediate compound in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

  • Substitution: : The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

  • Medicinal Chemistry: : It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological and psychiatric disorders.

  • Biological Research: : The compound is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

  • Industrial Applications:

Mechanism of Action

The mechanism of action of 5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain neurotransmitter receptors, such as GABA (gamma-aminobutyric acid) receptors, leading to its potential effects on the central nervous system. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazolone derivatives with piperidine and aryl substituents. Below is a detailed comparison with analogs from the literature:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents
Target Compound C₂₂H₂₃ClN₄O₂ 410.9 4.2857 3-Chlorobenzoyl (piperidine), 4-methylbenzyl (triazolone)
5-[1-(5-Chloro-2-methoxybenzoyl)-4-piperidinyl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one C₂₃H₂₄ClN₄O₃ 455.9 ~4.8* 5-Chloro-2-methoxybenzoyl (piperidine), 4-methylphenyl (triazolone)
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one C₂₂H₂₂BrN₄O₂ 473.3 ~5.1* 4-Bromophenylacetyl (piperidine), phenyl (triazolone)
5-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one C₂₃H₂₄ClN₄O₃ 455.9 ~4.6* 4-Chloro-2-methylphenoxyacetyl (piperidine), phenyl (triazolone)

*Estimated logP values based on substituent contributions (methoxy, bromo, and phenoxy groups increase lipophilicity).

Key Observations :

Substituent Effects on Lipophilicity :

  • The target compound’s 3-chlorobenzoyl and 4-methylbenzyl groups contribute to its moderate logP (4.2857 ), favoring membrane permeability but limiting aqueous solubility.
  • The analog with a 5-chloro-2-methoxybenzoyl group likely exhibits higher logP (~4.8) due to the methoxy group’s electron-donating and hydrophobic nature.
  • Bromine substitution in the 4-bromophenylacetyl derivative significantly increases molecular weight (473.3 g/mol) and logP (~5.1), which may enhance tissue retention but reduce metabolic stability.

The phenoxyacetyl substituent in the 4-chloro-2-methylphenoxyacetyl derivative adds both a polar ether oxygen and a chloro-methyl group, balancing lipophilicity (logP ~4.6) and solubility.

Steric and Electronic Modifications :

  • Replacement of the 3-chlorobenzoyl group with 4-bromophenylacetyl introduces a bulkier bromine atom, which could sterically hinder target binding but enhance van der Waals interactions.
  • The 4-methylbenzyl group in the target compound may offer better metabolic stability compared to the phenyl group in other analogs, as methyl substituents are less prone to oxidative metabolism.

Research Findings and Implications

  • Synthetic Flexibility : Triazolone derivatives are highly modular, as demonstrated by the incorporation of thiadiazole and oxadiazole rings in related compounds . However, such modifications often require careful optimization of substituents to balance activity and pharmacokinetics.
  • Computational Predictions : Density-functional theory (DFT) methods, such as those described by Becke and Lee-Yang-Parr , are critical for predicting electronic properties (e.g., charge distribution) of these compounds, which influence binding to biological targets.
  • Biological Relevance: While specific activity data for the target compound is unavailable in the provided evidence, analogs with 4-bromophenylacetyl or phenoxyacetyl groups are often explored for kinase or protease inhibition due to their ability to occupy hydrophobic binding pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.